molecular formula C13H18O4 B8695169 Tert-butyl 2,3-dimethoxybenzoate

Tert-butyl 2,3-dimethoxybenzoate

Cat. No. B8695169
M. Wt: 238.28 g/mol
InChI Key: LINDKNWJHLXXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,3-dimethoxybenzoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2,3-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2,3-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2,3-dimethoxybenzoate

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2,3-dimethoxybenzoate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-12(14)9-7-6-8-10(15-4)11(9)16-5/h6-8H,1-5H3

InChI Key

LINDKNWJHLXXJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add thionyl chloride (67.6 mL, 928 mmol) dropwise to a solution of 2,3-dimethoxybenzoic acid (132 g, 714 mmol) and DMF (1.32 mL) in toluene (528 mL) maintained at 40° C. Stir the solution for 1 h at 40° C. after the addition is complete. Concentrate the mixture in vacuo and dissolve the residue in dichloromethane (528 mL). Warm the mixture to reflux and add tert-butyl alcohol (203.4 mL). Add pyridine (86.6 mL) dropwise over 5 min followed by addition of N,N-dimethylpyridin-4-amine (4.36 g, 35.7 mmol) and stir the mixture 1 h while cooling to ambient temperature. Dilute the mixture with water (200 mL) and acidify the mixture (pH=2) with 2 N hydrochloric acid. Separate the phases and wash the organic phase with 0.5 N hydrochloric acid (2×30 mL). Wash the organic phase with 15% potassium carbonate, water, and brine. Concentrate the organic phase in vacuo to yield the title compound (141.2 g, 83%) as a white solid. ES/MS m/z 165 [M-(C4H9O)]+.
Quantity
67.6 mL
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
528 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
4.36 g
Type
catalyst
Reaction Step Five
Quantity
86.6 mL
Type
solvent
Reaction Step Five
Yield
83%

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